molecular formula C10H20O B1346635 1,2-Epoxydecane CAS No. 2404-44-6

1,2-Epoxydecane

Cat. No.: B1346635
CAS No.: 2404-44-6
M. Wt: 156.26 g/mol
InChI Key: AAMHBRRZYSORSH-UHFFFAOYSA-N
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Description

1,2-Epoxydecane: is an organic compound with the molecular formula C10H20O . It is a clear, colorless liquid with an ethereal odor. This compound belongs to the class of epoxides, which are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Epoxydecane can be synthesized from 1-decene through an epoxidation reaction. The conventional method involves the use of an oxygen donor, such as hydrogen peroxide or peracids , in the presence of a catalyst. The reaction typically takes place under mild conditions, with temperatures around 50-60°C and atmospheric pressure .

Industrial Production Methods:

In industrial settings, the epoxidation of 1-decene can be carried out using microwave irradiation to accelerate the reaction. This method significantly reduces the reaction time from hours to minutes. The optimal conditions for microwave-assisted epoxidation include a reaction time of approximately 10 minutes, a temperature of around 100°C, and a solvent-to-monomer ratio of 5:1 .

Mechanism of Action

The mechanism of action of 1,2-epoxydecane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the epoxide ring acts as an electrophile, reacting with nucleophiles to form more stable products .

Comparison with Similar Compounds

  • 1,2-Epoxyhexane
  • 1,2-Epoxyheptane
  • 1,2-Epoxyoctane
  • 1,2-Epoxynonane

Comparison:

1,2-Epoxydecane is unique among its analogs due to its longer carbon chain, which imparts different physical properties such as boiling point and solubility. The longer chain also affects its reactivity and the types of products formed in chemical reactions. For instance, this compound has a higher boiling point compared to 1,2-epoxyhexane and 1,2-epoxyheptane, making it more suitable for reactions requiring higher temperatures .

Properties

IUPAC Name

2-octyloxirane
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InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3
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InChI Key

AAMHBRRZYSORSH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1CO1
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Molecular Formula

C10H20O
Record name 1,2-EPOXYDECANE
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DSSTOX Substance ID

DTXSID4025242
Record name 1,2-Epoxydecane
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Molecular Weight

156.26 g/mol
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Physical Description

1,2-epoxydecane is a clear colorless mobile liquid with a ethereal odor. (NTP, 1992)
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Boiling Point

234 to 235 °F at 35 mmHg (NTP, 1992)
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Flash Point

173 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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Density

0.837 (NTP, 1992) - Less dense than water; will float
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CAS No.

2404-44-6, 68413-40-1
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Synthesis routes and methods

Procedure details

In a 25 mL scintillation vial equipped with a magnetic stirrer, 1-decene (1.41 g, 10 mmol) was placed followed by addition of 4 mL dichloromethane. To this solution was added BTSP (2.8 g, 15 mmol). The vial was immersed into ice/water bath. After 5 minutes Re2O7 (24 mg, 0.05 mmol)5 was added followed by 10 μL of water. The reaction turned bright yellow and was allowed to warm up to room temperature and stirred for 14 h. Upon completion, water (3 drops) was added followed by manganese dioxide (ca. 5 mg) in order to decompose the remaining H2O2. The destruction of H2O2 was evident by the disappearance of yellow color. The mixture was then dried over Na2SO4. Concentration afforded 1-decene oxide (1.48 g, 94% yield) of a colorless oil.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Re2O7
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 μL
Type
solvent
Reaction Step Six
Yield
94%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Epoxydecane
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1,2-Epoxydecane
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1,2-Epoxydecane
Reactant of Route 4
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1,2-Epoxydecane
Reactant of Route 5
1,2-Epoxydecane
Reactant of Route 6
1,2-Epoxydecane

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